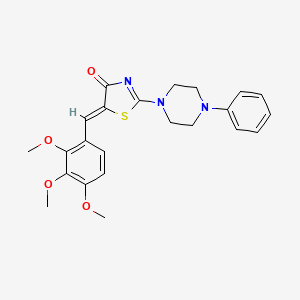

(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one

Description

(Z)-2-(4-Phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene moiety at position 5 and a 4-phenylpiperazinyl group at position 2 of the thiazole ring. The Z-configuration of the benzylidene double bond is critical for its biological activity. Its molecular framework shares similarities with compounds such as (Z)-5-(2,3,4-trimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one (C₁₉H₁₇FN₂O₄S, molecular weight 388.413) .

Properties

IUPAC Name |

(5Z)-2-(4-phenylpiperazin-1-yl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-28-18-10-9-16(20(29-2)21(18)30-3)15-19-22(27)24-23(31-19)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARICCKQFZSLPQ-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with appropriate thiazole derivatives. The synthesis typically involves:

- Formation of Thiazole Ring : The initial step includes the condensation of 2,3,4-trimethoxybenzaldehyde with thiazolidinone derivatives.

- Piperazine Substitution : Subsequent reactions introduce the piperazine moiety to yield the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated:

- Inhibition of Cancer Cell Growth : The compound exhibited cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values indicating significant antiproliferative activity against leukemia and ovarian cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| Leukemic SR | 0.0351 |

| Ovarian OVCAR-3 | 0.248 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Staphylococcus aureus | 0.15 µM |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have documented the therapeutic potential of similar thiazole-based compounds:

- Study on Antiproliferative Effects : A study involving a series of thiazole derivatives reported their ability to inhibit proliferation in multiple cancer cell lines with varying degrees of potency.

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing substantial inhibition rates comparable to established antibiotics.

Scientific Research Applications

Chemical Synthesis

The synthesis of (Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-phenylpiperazine with a suitable thiazole precursor. The process generally includes:

- Reagents : 4-phenylpiperazine, 2,3,4-trimethoxybenzaldehyde, and thiazole derivatives.

- Conditions : The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol.

- Purification : The final product is purified using recrystallization techniques.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro assays showed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective dose-response relationships .

Antinociceptive Effects

The compound has also been investigated for its analgesic properties:

- A study demonstrated that it reduced pain responses in animal models when administered at specific dosages, suggesting its potential use in pain management therapies .

Antimicrobial Properties

Preliminary investigations have indicated that this compound possesses antimicrobial activity against certain Gram-positive and Gram-negative bacteria:

- It showed inhibitory effects on bacterial growth in laboratory settings, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Key aspects include:

- Piperazine Moiety : The presence of the piperazine ring enhances binding affinity to biological targets such as serotonin and dopamine receptors.

- Trimethoxybenzylidene Group : This substituent contributes to the lipophilicity and overall biological activity of the compound.

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized a series of thiazole-piperazine derivatives and evaluated their anticancer activity. Among these derivatives, this compound exhibited potent cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound using a formalin-induced pain model in rodents. Results indicated a significant reduction in pain scores compared to control groups, suggesting potential application in clinical pain management .

Tables

Comparison with Similar Compounds

Antitubercular Activity

Thiazolidinone derivatives with substituted benzylidene and amino groups have shown marginal to moderate activity against Mycobacterium tuberculosis. For example:

Key Findings :

- Nitro and halogen substituents on the benzylidene or anilino groups enhance antitubercular activity but require optimization to reduce cytotoxicity .

- Methoxy groups (as in the target compound) may improve solubility but could reduce potency compared to electron-withdrawing substituents like NO₂ or Cl .

Tyrosinase Inhibitory Activity

The position and nature of substituents on the benzylidene ring significantly affect tyrosinase inhibition:

Key Findings :

Antimicrobial and Anticancer Activity

Key Findings :

- Methylthio and heterocyclic amino groups (e.g., benzothiazolyl) improve antimicrobial and anticancer profiles .

- The 4-phenylpiperazinyl group in the target compound may enhance CNS permeability but requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.